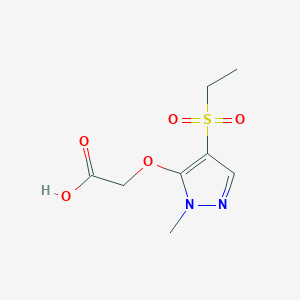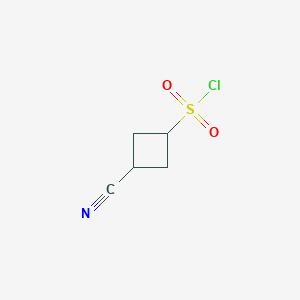![molecular formula C9H8ClN3O2 B13006342 Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate: is a chemical compound with a complex structure that includes a pyrrolo[2,1-f][1,2,4]triazine core. This compound is primarily used in scientific research and industrial applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimizations for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways .
Medicine: While not used directly as a drug, this compound can be a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic effects .
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or conductivity .
Mecanismo De Acción
The mechanism of action of Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate, used in antiviral drugs like remdesivir.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
BMS-690514: An EGFR inhibitor in clinical phase II.
Uniqueness: this compound is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H8ClN3O2 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3 |
Clave InChI |
CZYGNRMEEORZRP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C2N1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)



![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)


![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)

![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)



